1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene
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Overview
Description
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a benzene ring, which is further substituted with a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.
Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group can be introduced via a Heck reaction, where a halogenated benzene derivative is reacted with propene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its specific application. For example, in biological systems, it may interact with enzymes or proteins through its phenylsulfanyl group, potentially inhibiting their activity. The prop-1-en-1-yl group may also participate in interactions with other molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phenylpropene: Similar structure but lacks the phenylsulfanyl group.
Styrene: Contains a vinyl group instead of the prop-1-en-1-yl group.
Thiophenol: Contains a phenylsulfanyl group but lacks the prop-1-en-1-yl group.
Uniqueness
1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the combination of the phenylsulfanyl and prop-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
581050-28-4 |
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Molecular Formula |
C15H14S |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-phenylsulfanyl-2-prop-1-enylbenzene |
InChI |
InChI=1S/C15H14S/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-12H,1H3 |
InChI Key |
WJOKFWZUJLFTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
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